

Application Notes: Immunohistochemical Staining of PSD-95 in Brain Tissue

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Compound of Interest

Compound Name: *PsD1*

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Introduction

Postsynaptic Density Protein 95 (PSD-95) is a crucial scaffolding protein located at the postsynaptic density (PSD) of excitatory synapses.^{[1][2]} As a member of the membrane-associated guanylate kinase (MAGUK) family, it plays a vital role in the assembly and function of the postsynaptic density complex.^[1] PSD-95 is instrumental in the clustering of neurotransmitter receptors, such as NMDA receptors, and ion channels at the synaptic membrane.^{[2][3][4]} Its involvement in synaptic plasticity makes it an indispensable protein for learning and memory.^[1] Consequently, immunohistochemical (IHC) detection of PSD-95 is a fundamental technique for researchers studying synaptic structure, function, and pathology in the central nervous system.

This document provides a detailed protocol for the immunohistochemical staining of PSD-95 in free-floating brain sections, a method that enhances antibody penetration and can reduce tissue loss compared to slide-mounted techniques.^[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for PSD-95 immunohistochemistry, compiled from various antibody datasheets and protocols. It is crucial to note that optimal conditions should be determined empirically by the end-user.^{[3][6]}

Parameter	Value	Source(s)	Notes
Tissue Section Thickness	25-50 μ m	[5] [7]	Thicker sections may require longer incubation times and higher antibody concentrations.
Fixation	4% Paraformaldehyde (PFA) in 1X TBS	[7] [8]	Transcardial perfusion followed by overnight post-fixation is a common method. [8] [9]
Primary Antibody Dilution	1:200 - 1:7500	[3] [7]	Highly dependent on the specific antibody clone and manufacturer. Always refer to the datasheet.
Secondary Antibody Dilution	1:200 - 1:1000	[3] [5] [7]	Dependent on the specific antibody and desired signal amplification.
Permeabilization	0.1% - 0.3% Triton X-100 in PBS or TBS	[3] [5]	Duration typically ranges from 10 to 30 minutes.
Blocking Solution	1% - 10% Normal Goat Serum (NGS) in TBST	[5] [7] [8]	Serum should be from the same species as the secondary antibody to prevent cross-reactivity.
Primary Antibody Incubation	Overnight at 4°C	[2] [3] [10]	Gentle agitation is recommended for free-floating sections. [10]
Secondary Antibody Incubation	1-2 hours at Room Temperature	[5] [10] [11]	Protect from light if using fluorescently-

conjugated secondary antibodies.

Antigen Retrieval

Often not required for PFA-fixed tissue

[12]

If signal is weak, Heat-Induced Epitope Retrieval (HIER) with citrate buffer (pH 6.0) can be tested.[13][14]

Experimental Protocol: PSD-95 Staining for Free-Floating Brain Sections

This protocol is adapted for 25-50 μ m thick, free-floating mouse or rat brain sections.[7] All steps involving agitation should be performed on an orbital shaker at a low speed (e.g., 60-80 rpm).[10]

I. Materials and Reagents

- Primary Antibody: Anti-PSD-95 antibody (e.g., Rabbit polyclonal or Mouse monoclonal).
- Secondary Antibody: Fluorophore-conjugated antibody corresponding to the primary antibody host species (e.g., Goat anti-Rabbit Alexa Fluor 488).
- Fixative: 4% Paraformaldehyde (PFA) in 0.1 M Phosphate Buffer (PB) or Tris-Buffered Saline (TBS).
- Cryoprotectant: 30% Sucrose in 1X TBS or PB.
- Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
- Permeabilization/Wash Buffer (TBST): 0.2-0.3% Triton X-100 in 1X TBS.[7][10]
- Blocking Buffer: 5-10% Normal Goat Serum (or serum from the secondary antibody host) in TBST.[8][10]
- Primary Antibody Incubation Buffer: 5% Normal Goat Serum in TBST.[8][10]

- Mounting Medium: Anti-fade mounting medium with DAPI (e.g., Vectashield).[7]
- 24-well plates for staining.[7][8]
- Fine-tip paintbrush for transferring sections.[7]
- Glass microscope slides and coverslips.

II. Tissue Preparation

- Perfusion & Fixation: Anesthetize the animal and perform transcardial perfusion with ice-cold 1X TBS until the blood is cleared, followed by perfusion with 4% PFA.[8]
- Post-Fixation: Dissect the brain and post-fix in 4% PFA overnight (12-18 hours) at 4°C.[8]
- Cryoprotection: Transfer the brain to a 30% sucrose solution in 1X TBS at 4°C. Allow the brain to equilibrate until it sinks (typically 24-48 hours).[9]
- Sectioning: Freeze the brain and cut 30-40 μ m coronal sections using a freezing microtome or cryostat.[5] Collect the sections in a petri dish containing 0.1 M PB or 1X TBS and store at 4°C.[5]

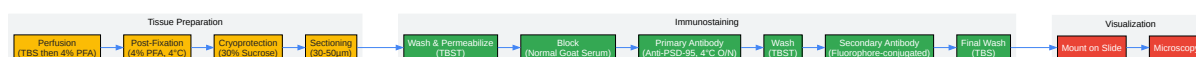
III. Immunohistochemistry Staining Procedure

- Washing: Place free-floating sections into the wells of a 24-well plate. Wash three times for 10-15 minutes each with 1X TBST to remove cryoprotectant and permeabilize the tissue.[5][15]
- Blocking: Aspirate the wash buffer and add 500 μ L of Blocking Buffer to each well. Incubate for 1 hour at room temperature with gentle agitation.[7][10] This step minimizes non-specific antibody binding.
- Primary Antibody Incubation: Remove the blocking solution. Add the primary anti-PSD-95 antibody diluted in Primary Antibody Incubation Buffer (e.g., 1:300 in 5% NGST).[7] Incubate overnight at 4°C with gentle agitation.[10]
- Washing: Remove the primary antibody solution. Wash the sections three times for 10-15 minutes each with 1X TBST to remove unbound primary antibody.[5][11]

- **Secondary Antibody Incubation:** Add the fluorophore-conjugated secondary antibody, diluted to the manufacturer's recommended concentration in Incubation Buffer. Incubate for 1-2 hours at room temperature, protected from light.[5][11]
- **Final Washes:** Remove the secondary antibody solution. Wash the sections three times for 10 minutes each with 1X TBS.[10] An optional wash with DAPI can be included in the first wash to stain cell nuclei.[10]
- **Mounting:** Using a fine-tip paintbrush, carefully transfer the sections onto frosted glass slides.[7] Allow the sections to air dry briefly.
- **Coverslipping:** Add a drop of anti-fade mounting medium and carefully place a coverslip over the tissue, avoiding air bubbles. Seal the edges of the coverslip with clear nail polish if desired for long-term storage.
- **Imaging:** Visualize the staining using a confocal or fluorescence microscope.

Visualizations

PSD-95 Immunohistochemistry Workflow



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Caption: Workflow for PSD-95 immunohistochemistry on free-floating brain sections.

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References

- 1. PSD95 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. PSD-95 Monoclonal Antibody (7E3-1B8) (MA1-046) [thermofisher.com]
- 3. thermofisher.com [thermofisher.com]
- 4. static.abclonal.com [static.abclonal.com]
- 5. IHC Protocol for Free Floating Brain Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Anti-PSD-95 Antibody | AB9708 [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. sysy.com [sysy.com]
- 11. youtube.com [youtube.com]
- 12. sysy.com [sysy.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
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